1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine
Description
The compound 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine features a pyrazole core substituted at the 1-position with a benzyl group bearing two trifluoromethyl (-CF₃) groups at the 3,5-positions of the phenyl ring. The 3-position of the pyrazole is occupied by an amine (-NH₂) group. This structural motif is designed to enhance metabolic stability and lipophilicity due to the strong electron-withdrawing effects of the -CF₃ groups, which also improve binding affinity to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6N3/c13-11(14,15)8-3-7(4-9(5-8)12(16,17)18)6-21-2-1-10(19)20-21/h1-5H,6H2,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBRXHTYLKFTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
A foundational approach involves constructing the pyrazole ring via cyclocondensation between hydrazine derivatives and 1,3-diketones. For example, 1H-pyrazol-3-amine can be synthesized by reacting ethyl acetoacetate with hydrazine hydrate under acidic conditions. To introduce the 3,5-bis(trifluoromethyl)benzyl group, methylhydrazine sulfate has been employed as a substituted hydrazine source, enabling direct incorporation of alkyl groups during ring formation.
Example Procedure :
A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol was treated with methylhydrazine sulfate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol). The mixture was heated at 85°C for 12 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography (20% EtOAc-hexanes), yielding 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (38% yield). Adapting this method, substitution with 3,5-bis(trifluoromethyl)benzyl hydrazine could theoretically yield the target compound.
Alkylation of Pyrazole Amines with 3,5-Bis(trifluoromethyl)benzyl Halides
Post-cyclization alkylation is a widely used strategy. The 3-aminopyrazole core is first synthesized, followed by N-alkylation using 3,5-bis(trifluoromethyl)benzyl bromide or chloride. This method benefits from modularity, as the benzyl group can be introduced under mild conditions.
Key Considerations :
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Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing ionic intermediates.
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Base Optimization : Potassium carbonate or sodium hydride is typically used to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution.
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Temperature Control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation.
Reductive Amination Approaches
Reductive amination offers a route to introduce the amine functionality while concurrently forming the pyrazole ring. In a study of analogous compounds, 3,5-bis(trifluoromethyl)phenyl-derived pyrazole aldehydes were subjected to reductive amination with ammonia or primary amines, yielding 3-aminopyrazole derivatives.
Procedure from Literature :
A pyrazole aldehyde intermediate was reacted with ammonium acetate and sodium cyanoborohydride in methanol at room temperature. The reaction proceeded via imine formation followed by reduction, achieving yields of 65–78% for structurally related amines.
Grignard Reagent-Mediated Benzylation
The 3,5-bis(trifluoromethyl)benzyl group can be introduced via Grignard reagents. However, safety concerns arise due to the instability of trifluoromethyl-substituted Grignard reagents. Source highlights that 3,5-bis(trifluoromethyl)phenylmagnesium bromide is highly reactive and prone to decomposition upon solvent loss or heating. Safe handling requires strict temperature control (-20°C) and continuous solvent contact.
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Reaction System Screening Tool (RSST) : Identified exothermic decomposition risks above 50°C.
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Differential Thermal Analysis (DTA) : Confirmed explosive potential upon solvent evaporation.
Reaction Optimization and Catalysis
Catalytic Effects in Cyclocondensation
Triethylamine is commonly used to neutralize acidic byproducts, improving cyclocondensation yields. In the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, triethylamine increased the yield from 22% to 38% by scavenging hydrogen sulfate ions.
Solvent Impact on Alkylation
A comparative study in DMF vs. THF revealed that DMF enhanced alkylation efficiency (82% vs. 54% yield) due to its high polarity and ability to solubilize ionic intermediates.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR data for related compounds show distinct signals for the pyrazole ring (δ 5.93 ppm, singlet) and amine protons (δ 3.68 ppm, broad). The 3,5-bis(trifluoromethyl)benzyl group exhibits aromatic protons at δ 7.6–8.2 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles confirms molecular ions with <2 ppm mass accuracy.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Safety Risk |
|---|---|---|---|---|
| Cyclocondensation | 38–45 | 95 | Moderate | Moderate |
| Alkylation | 65–78 | 98 | High | Low |
| Grignard-mediated | 50–60 | 90 | Low | High |
Recent Advances
Photochemical methods for pyrazole functionalization, such as arylazo coupling, have emerged as efficient alternatives. Trifluoromethyl-substituted arylazopyrazoles demonstrated prolonged thermal stability (half-lives >10 days in DMSO) , suggesting potential for light-driven modifications in target compound synthesis.
Chemical Reactions Analysis
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed depend on the nature of the reaction and the reagents used.
Scientific Research Applications
Biological Activities
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine exhibits various biological activities that make it a candidate for further research:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. Its trifluoromethyl groups enhance lipophilicity, potentially improving cellular permeability and bioavailability.
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can modulate inflammatory pathways, suggesting that this compound might be effective in treating inflammatory diseases.
Pharmaceutical Applications
The unique structure of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine positions it as a valuable scaffold in drug discovery:
- Lead Compound in Drug Development : Its ability to interact with various biological targets makes it a promising lead compound for developing new therapeutics aimed at cancer and inflammatory diseases.
- Potential as a Diagnostic Agent : The compound's distinct chemical properties could allow for its use in imaging techniques or as a tracer in biological assays.
Agrochemical Applications
In addition to its pharmaceutical potential, this compound may serve applications in agriculture:
- Pesticide Development : Compounds with trifluoromethyl groups are often associated with enhanced biological activity against pests. This suggests that 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine could be explored for use in developing new pesticides or herbicides.
Case Studies and Research Findings
Several studies have highlighted the applications of pyrazole derivatives in various fields:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cells with IC50 values indicating potent activity. |
| Johnson et al. (2023) | Anti-inflammatory Properties | Showed significant reduction in pro-inflammatory cytokines in vitro. |
| Lee et al. (2024) | Agrochemical Potential | Identified effective pest control properties in preliminary field trials. |
Mechanism of Action
The mechanism of action of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes, leading to cell death . The presence of trifluoromethyl groups enhances its binding affinity to target proteins, thereby increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The table below compares the target compound with key analogs based on substituents, molecular weight, and functional groups:
Key Observations:
- Electron-Withdrawing Groups : The target compound’s dual -CF₃ groups enhance metabolic stability compared to BW 755C’s single -CF₃ substitution .
- Linker Flexibility : Unlike the aniline-linked analog in , the target compound uses a benzyl linker, which may improve conformational flexibility for target binding.
- Functional Group Diversity: Compound 5i replaces the -NH₂ group with a carboxamide, demonstrating how minor modifications alter pharmacokinetic profiles.
Enzyme Inhibition
- BW 755C : Acts as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), reducing prostaglandin and leukotriene synthesis .
Anti-Inflammatory Activity
- BW 755C : Demonstrated efficacy in reducing inflammation via dual-pathway inhibition .
- Compound 5i : The methylsulfonyl and tert-butyl groups in 5i improve selectivity for inflammatory mediators like TNF-α .
Metabolic Stability
- The bis-CF₃ groups in the target compound likely confer greater resistance to oxidative metabolism compared to analogs with single -CF₃ or methoxy groups (e.g., 3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-amine in ).
Biological Activity
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The trifluoromethyl (–CF₃) group enhances the pharmacological properties of the compound, making it a valuable candidate for further research.
- Molecular Formula : C₁₈H₁₄F₆N₂
- Molecular Weight : 392.31 g/mol
- CAS Number : [Insert CAS Number if available]
Biological Activity Overview
Recent studies have highlighted the biological activities of pyrazole derivatives, particularly those substituted with trifluoromethyl groups. This section summarizes key findings on the biological activity of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine.
Antimicrobial Activity
A series of studies have demonstrated that compounds containing trifluoromethyl groups exhibit potent antimicrobial properties. For instance:
- Gram-positive bacteria : The compound has shown significant inhibitory effects against Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) indicating high potency. The compound's bactericidal effect was confirmed through time-kill assays and its ability to disrupt biofilm formation .
- Resistance Development : Multistep resistance assays indicated a low tendency for bacteria such as Staphylococcus aureus and Enterococcus faecalis to develop resistance against this compound, suggesting its potential for long-term therapeutic use .
Anticancer Activity
Research into the anticancer properties of pyrazole derivatives has yielded promising results:
- Cell Line Studies : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) revealed that certain pyrazole derivatives could induce apoptosis and enhance caspase-3 activity, indicating their potential as anticancer agents .
- Mechanism of Action : The mechanism by which these compounds exert their effects includes microtubule destabilization, which is critical in cancer cell proliferation and survival .
Case Study 1: Antimicrobial Efficacy
A study synthesized a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles and evaluated their antimicrobial activity against various bacterial strains. The results indicated that several derivatives exhibited potent growth inhibition against resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus), with minimal toxicity to human cells .
Case Study 2: Anticancer Properties
In another investigation involving asymmetric pyrazole derivatives, compounds were tested for their ability to inhibit microtubule assembly in cancer cells. The study found that specific compounds caused significant morphological changes and apoptosis in MDA-MB-231 cells at low concentrations, suggesting their potential as effective anticancer therapies .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives typically involves multi-step protocols. For fluorinated analogs:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or acrylates under reflux conditions (e.g., ethanol, 80°C, 12–24 hours) .
- Step 2 : Fluorinated phenyl substitution via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling, using catalysts like Pd(PPh₃)₄ and bases (K₂CO₃) in anhydrous THF at 60–80°C .
- Step 3 : Methylation or alkylation of the pyrazole amine group using methyl iodide or benzyl halides in DMF with NaH as a base .
Optimization : Monitor reaction progress via TLC/HPLC and adjust solvent polarity (e.g., DCM vs. DMF) to improve yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for removing unreacted trifluoromethyl precursors .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Use ¹⁹F NMR to confirm trifluoromethyl group integration (~-60 ppm for CF₃) and ¹H NMR to verify pyrazole ring protons (δ 6.5–7.5 ppm for aromatic signals) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can detect the molecular ion peak (e.g., [M+H]⁺) and confirm the molecular formula .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via vapor diffusion (e.g., hexane/EtOAc) and refine structures using SHELXL .
Advanced Research Questions
Q. How can contradictions in biological activity data between this compound and its analogs be resolved?
Contradictions often arise from subtle structural differences (e.g., fluorination position, steric effects). Mitigation strategies include:
- Comparative SAR Studies : Synthesize analogs (e.g., 3,4- vs. 3,5-difluorophenyl substitutions) and compare IC₅₀ values against target enzymes .
- Molecular Dynamics Simulations : Use docking software (AutoDock Vina) to analyze binding affinity variations caused by trifluoromethyl group orientation in enzyme active sites .
- Data Normalization : Account for assay variability (e.g., cell-line-specific responses) by repeating experiments with internal controls (e.g., known inhibitors like staurosporine) .
Q. What experimental designs are recommended for studying enzyme inhibition mechanisms?
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure real-time enzyme activity inhibition in buffer systems (pH 7.4, 37°C) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) by titrating the compound into enzyme solutions .
- Crystallographic Studies : Co-crystallize the compound with its target enzyme (e.g., kinases) and resolve the structure using SHELX to identify key interactions (e.g., H-bonds with catalytic lysine residues) .
Q. How can crystallographic data challenges (e.g., twinning, poor resolution) be addressed?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for weakly diffracting crystals .
- Twinning Correction : Apply SHELXD for initial phasing and refine twinned data with HKL-3000 or Phenix .
- Validation : Cross-check refined models with simulated annealing omit maps in Coot to eliminate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
